molecular formula C15H14O5S B6409167 5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261908-74-0

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409167
CAS No.: 1261908-74-0
M. Wt: 306.3 g/mol
InChI Key: CJPKPKFOZDIHIZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid is an organic compound characterized by its unique structural features It is a benzoic acid derivative with a methoxy group at the 5-position and a methylsulfonylphenyl group at the 3-position

Properties

IUPAC Name

3-methoxy-5-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKPKFOZDIHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691627
Record name 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-74-0
Record name 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be introduced through a sulfonation reaction, where a phenyl ring is treated with a sulfonating agent such as chlorosulfonic acid, followed by methylation using methyl iodide.

    Coupling Reactions: The final step involves coupling the methoxy-substituted benzoic acid with the methylsulfonylphenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid.

    Reduction: Formation of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid: Similar structure but with the methylsulfonyl group at the 4-position.

    5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct pharmacological properties and applications.

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